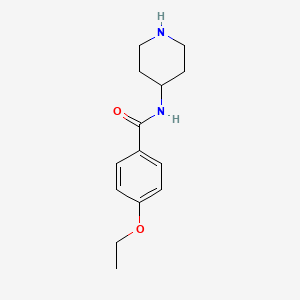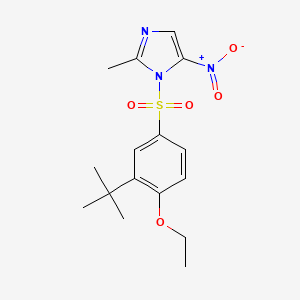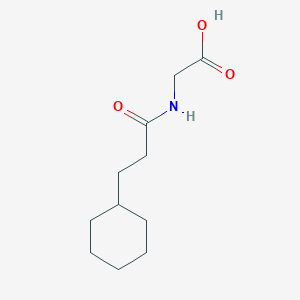![molecular formula C12H15NO4 B7459919 [3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid
説明
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid is a synthetic compound that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is also known as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of MPAA is not fully understood, but it is believed to work by modulating various signaling pathways in the body. MPAA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the mTOR pathway, which is involved in cell growth and proliferation. MPAA has also been shown to activate the Nrf2 pathway, which is involved in the cellular antioxidant response.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose uptake and utilization in skeletal muscle cells, which can improve glucose metabolism in diabetic patients. MPAA has also been shown to increase mitochondrial biogenesis and function, which can improve energy metabolism in the body. Additionally, MPAA has been shown to reduce oxidative stress and inflammation in various tissues, which can have beneficial effects on overall health.
実験室実験の利点と制限
MPAA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in research. However, one limitation of MPAA is its low bioavailability, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of MPAA.
将来の方向性
There are several future directions for research on MPAA. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. MPAA has been shown to have neuroprotective effects in animal models, and more research is needed to determine its potential efficacy in humans. Additionally, MPAA has been shown to have anti-cancer properties, and more research is needed to determine its potential use in cancer therapy. Finally, more research is needed to fully understand the mechanism of action and potential side effects of MPAA, which can inform its potential use in clinical settings.
科学的研究の応用
MPAA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Research has shown that MPAA has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. MPAA has also been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHVPJJRQLDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

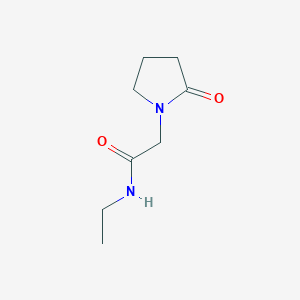
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
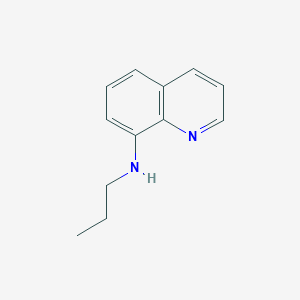
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

